Acth (1-14)
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Overview
Description
Adrenocorticotropic hormone (1-14), commonly referred to as Acth (1-14), is a peptide fragment derived from the larger adrenocorticotropic hormone. This hormone is produced by the anterior pituitary gland and plays a crucial role in stimulating the adrenal cortex to release glucocorticoids, such as cortisol. Acth (1-14) is a shorter fragment of the full-length adrenocorticotropic hormone, consisting of the first 14 amino acids of the peptide sequence. This fragment retains some of the biological activity of the full hormone and is of interest in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acth (1-14) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the resin-bound peptide using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of Acth (1-14) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Acth (1-14) can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis or chemical synthesis methods are used to introduce substitutions.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
Acth (1-14) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the regulation of adrenal gland function and stress response.
Medicine: Explored for potential therapeutic applications in conditions involving adrenal insufficiency and inflammation.
Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis
Mechanism of Action
Acth (1-14) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the synthesis and release of glucocorticoids such as cortisol. The cAMP pathway involves the activation of adenylyl cyclase, which converts ATP to cAMP. The increased levels of cAMP activate protein kinase A (PKA), which then phosphorylates target proteins to induce steroidogenesis .
Comparison with Similar Compounds
Acth (1-14) can be compared with other peptide fragments derived from pro-opiomelanocortin (POMC), such as:
Alpha-melanocyte-stimulating hormone (α-MSH): Another POMC-derived peptide with roles in pigmentation and anti-inflammatory effects.
Beta-lipotropin (β-LPH): Involved in lipid metabolism and precursor to endorphins.
Gamma-melanocyte-stimulating hormone (γ-MSH): Involved in energy homeostasis and cardiovascular functions.
Uniqueness: Acth (1-14) is unique in its specific role in stimulating the adrenal cortex to produce glucocorticoids. Its shorter sequence compared to the full-length adrenocorticotropic hormone makes it a valuable tool for studying the minimal structural requirements for receptor activation and biological activity .
Properties
IUPAC Name |
5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H109N21O20S/c1-42(2)64(75(117)86-38-63(105)106)97-74(116)60-19-12-29-98(60)76(118)54(17-9-10-27-78)88-61(102)37-85-66(108)57(33-45-35-84-50-16-8-7-15-48(45)50)94-67(109)51(18-11-28-83-77(80)81)89-70(112)56(31-43-13-5-4-6-14-43)93-72(114)58(34-46-36-82-41-87-46)95-68(110)52(24-25-62(103)104)90-69(111)53(26-30-119-3)91-73(115)59(40-100)96-71(113)55(92-65(107)49(79)39-99)32-44-20-22-47(101)23-21-44/h4-8,13-16,20-23,35-36,41-42,49,51-60,64,84,99-101H,9-12,17-19,24-34,37-40,78-79H2,1-3H3,(H,82,87)(H,85,108)(H,86,117)(H,88,102)(H,89,112)(H,90,111)(H,91,115)(H,92,107)(H,93,114)(H,94,109)(H,95,110)(H,96,113)(H,97,116)(H,103,104)(H,105,106)(H4,80,81,83) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVUCFHTERJJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H109N21O20S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1680.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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